molecular formula C28H17Cl4NO4 B11534428 4-{(E)-[(4-methylphenyl)imino]methyl}benzene-1,3-diyl bis(2,4-dichlorobenzoate)

4-{(E)-[(4-methylphenyl)imino]methyl}benzene-1,3-diyl bis(2,4-dichlorobenzoate)

Cat. No.: B11534428
M. Wt: 573.2 g/mol
InChI Key: WVTJURYPWKBOJG-UHFFFAOYSA-N
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Description

3-(2,4-DICHLOROBENZOYLOXY)-4-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENYL 2,4-DICHLOROBENZOATE is a complex organic compound characterized by its multiple aromatic rings and chlorinated substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-DICHLOROBENZOYLOXY)-4-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENYL 2,4-DICHLOROBENZOATE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the imine group: This step involves the condensation of 4-methylbenzaldehyde with an amine to form the imine intermediate.

    Esterification: The imine intermediate is then reacted with 2,4-dichlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

    Chlorination: The final step involves the chlorination of the aromatic rings using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the aromatic ring, forming corresponding carboxylic acids.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple aromatic rings and chlorinated substituents can enhance binding affinity to biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests possible applications as an anti-inflammatory or anticancer agent, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2,4-DICHLOROBENZOYLOXY)-4-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENYL 2,4-DICHLOROBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic rings and chlorinated substituents can facilitate binding to hydrophobic pockets in proteins, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • **3-(2,4-DICHLOROBENZOYLOXY)-4-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENYL BENZOATE
  • **3-(2,4-DICHLOROBENZOYLOXY)-4-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENYL 3,4-DICHLOROBENZOATE

Uniqueness

Compared to similar compounds, 3-(2,4-DICHLOROBENZOYLOXY)-4-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENYL 2,4-DICHLOROBENZOATE stands out due to its specific arrangement of chlorinated substituents and the presence of both ester and imine functionalities

Properties

Molecular Formula

C28H17Cl4NO4

Molecular Weight

573.2 g/mol

IUPAC Name

[3-(2,4-dichlorobenzoyl)oxy-4-[(4-methylphenyl)iminomethyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C28H17Cl4NO4/c1-16-2-7-20(8-3-16)33-15-17-4-9-21(36-27(34)22-10-5-18(29)12-24(22)31)14-26(17)37-28(35)23-11-6-19(30)13-25(23)32/h2-15H,1H3

InChI Key

WVTJURYPWKBOJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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